molecular formula C11H19N B14559672 2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine CAS No. 61753-63-7

2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine

Cat. No.: B14559672
CAS No.: 61753-63-7
M. Wt: 165.27 g/mol
InChI Key: IREBNHYSLZVECT-UHFFFAOYSA-N
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Description

2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of an amine with an alkyne-containing halide under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyne halide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkene and alkyne groups can be reduced to alkanes using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, potentially leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine is unique due to its combination of alkyne and alkene functional groups, which provide a diverse range of reactivity. This makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

61753-63-7

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2-but-3-yn-2-yl-N-ethylpent-4-en-1-amine

InChI

InChI=1S/C11H19N/c1-5-8-11(9-12-7-3)10(4)6-2/h2,5,10-12H,1,7-9H2,3-4H3

InChI Key

IREBNHYSLZVECT-UHFFFAOYSA-N

Canonical SMILES

CCNCC(CC=C)C(C)C#C

Origin of Product

United States

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